Bruceine E
Overview
Description
Bruceine E is a quassinoid compound derived from the medicinal plant Brucea javanica. Quassinoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bruceine E typically involves the extraction from Brucea javanica using organic solvents. The process includes multiple steps of purification, such as column chromatography and recrystallization, to isolate the compound in its pure form. Specific synthetic routes may involve the modification of hydroxyl groups to enhance the compound’s activity.
Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from Brucea javanica. Advanced techniques like microwave-assisted extraction have been employed to improve yield and efficiency. The compound can be further purified using pH zone countercurrent chromatography, which allows for the separation of this compound from other alkaloids present in the plant.
Chemical Reactions Analysis
Types of Reactions: Bruceine E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities compared to the parent compound.
Scientific Research Applications
Chemistry: Used as a lead compound for the synthesis of new quassinoid derivatives with improved pharmacological properties.
Biology: Investigated for its role in modulating cellular pathways and its effects on cell proliferation and apoptosis.
Medicine: Demonstrated potential as an anticancer agent, with studies showing its ability to inhibit the growth of various cancer cell lines. It also exhibits anti-inflammatory, antimalarial, and antidiabetic properties.
Industry: Utilized in the development of herbal formulations and dietary supplements due to its diverse therapeutic effects.
Mechanism of Action
Bruceine E exerts its effects through multiple molecular targets and pathways:
Cytokine Inhibition: Reduces the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory effects.
Oxidative Stress Response: Modulates oxidative stress pathways, protecting cells from damage.
Signaling Pathways: Inhibits key signaling pathways such as mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB), which are involved in cell proliferation and survival.
Comparison with Similar Compounds
Bruceine A: Known for its high safety and biocompatibility in treating breast cancer.
Bruceine B: Exhibits potent cytotoxic activity against various cancer cell lines.
Bruceine D: Demonstrates significant anticancer and anti-inflammatory properties.
Bruceine E stands out due to its broad spectrum of biological activities and its potential for therapeutic applications across multiple fields.
Properties
IUPAC Name |
2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8-15,21-25,27H,5-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXITHPYBBXZRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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